Pentabromopseudilin

Vue d'ensemble

Description

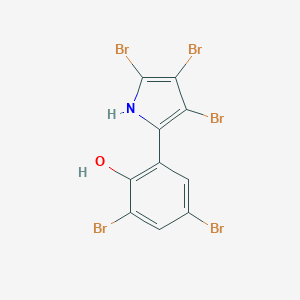

Pentabromopseudilin is a bioactive natural product that contains a highly halogenated 2-arylpyrrole moiety. It is a unique hybrid bromophenol-bromopyrrole compound, composed of over 70% bromine atoms, contributing to its potent bioactivity. This compound was first isolated from Pseudomonas bromoutilis and has since been found to be produced by other marine microbes, including Alteromonas luteoviolaceus, Chromobacteria, and Pseudoalteromonas species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of pentabromopseudilin involves feeding isotopically-labeled putative precursors of the phenol and pyrrole rings to this compound-producing bacteria. The pyrrole ring of this compound is derived from proline . The benzene moiety of this compound derives from the shikimic acid pathway, with p-hydroxy benzoic acid as its direct precursor .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily obtained through biosynthesis by marine bacteria. advancements in genomic sequencing and synthetic biology may pave the way for more efficient industrial production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: Pentabromopseudilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple bromine atoms and the phenol and pyrrole moieties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild to moderate temperatures and neutral to slightly acidic pH levels.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated quinones, while substitution reactions may produce various brominated derivatives.

Applications De Recherche Scientifique

Biochemical Applications

Inhibition of Myosin Activity

PBP is recognized as a potent inhibitor of myosin motor proteins, crucial for muscle contraction and cellular movement. Research indicates that PBP acts as a reversible allosteric inhibitor of myosin V, affecting ATPase activity and reducing the velocity of myosin-driven motility significantly. For instance, at a concentration of 10 µM, PBP reduced the average sliding velocity of chicken myosin-5a moving along F-actin from 600 nm/s to approximately 13 nm/s, demonstrating its effectiveness in modulating myosin activity .

Mechanism of Action

The mechanism by which PBP inhibits myosin involves altering the kinetics of ATP binding and hydrolysis, leading to prolonged ATPase cycles. This inhibition is characterized by a reduction in the coupling between actin and nucleotide binding sites . The binding site for PBP has been identified near the motor domain of myosin, providing insights into its specific interaction with these proteins.

Pharmaceutical Potential

Antitumor Activity

PBP has shown promise in cancer research due to its ability to inhibit transforming growth factor-beta (TGF-β) signaling pathways. TGF-β is involved in various cellular processes, including proliferation and differentiation. PBP disrupts TGF-β-induced Smad2/3 phosphorylation and reduces the expression of proteins associated with epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis . This suggests potential applications for PBP in developing therapeutic strategies against fibrotic diseases and certain cancers.

Antimicrobial Properties

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves interference with macromolecule synthesis within bacterial cells, potentially through the formation of reactive intermediates that bind to essential cellular proteins . Notably, PBP has demonstrated low toxicity while maintaining efficacy against multidrug-resistant strains, making it a candidate for new antibiotic development .

Table 1: Antibacterial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|

| Acinetobacter calcoaceticus | >90.3 µM | |

| Bacillus brevis | 1.81 µM | |

| Bacillus subtilis | 1.81 µM | |

| MRSA (ATCC 43300) | IC50 = 0.181 µM |

This table summarizes the antibacterial potency of PBP against various pathogens, illustrating its potential as an antimicrobial agent.

Mécanisme D'action

Pentabromopseudilin exerts its effects by inhibiting myosin-dependent processes such as isometric tension development and unloaded shortening velocity. It reduces the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation, extending the time required per myosin ATPase cycle in the absence and presence of actin . This compound binds at a previously unknown allosteric site near the tip of the 50-kDa domain, at a distance from the nucleotide binding site and the blebbistatin binding pocket .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to pentabromopseudilin include other halogenated pyrrole-phenol natural products such as pentachloropseudilin and marinopyrroles . These compounds share structural similarities and exhibit potent bioactivity against Gram-positive bacterial pathogens.

Uniqueness: this compound is unique due to its high bromine content and its potent bioactivity against a wide range of biological targets. Its ability to inhibit myosin motor proteins sets it apart from other similar compounds, making it a valuable tool for studying myosin-dependent processes and developing new therapeutic agents.

Activité Biologique

Pentabromopseudilin (PBP) is a naturally occurring compound originally isolated from the marine bacterium Pseudomonas bromoutilis. It has garnered significant attention due to its diverse biological activities, particularly its role as an inhibitor of myosin motor proteins and its effects on various signaling pathways. This article delves into the mechanisms of action, biological effects, and potential therapeutic applications of PBP, supported by data tables and research findings.

PBP primarily acts as an inhibitor of myosin-dependent processes . Research has demonstrated that it interferes with the myosin ATPase cycle, which is crucial for muscle contraction and cellular motility. Specifically, PBP reduces the rate constants for ATP binding, ATP hydrolysis, and ADP dissociation, thereby extending the duration of the ATPase cycle. This inhibition occurs through binding at a novel allosteric site on myosin, distinct from other known inhibitors such as blebbistatin .

Binding Characteristics

- Binding Site : PBP binds approximately 16 Å from the nucleotide binding site of myosin.

- Inhibition Concentration : The half-maximal inhibitory concentration (IC50) for PBP against myosin V is reported to be around 1.2 µM .

- Reversibility : The inhibitory effects of PBP are reversible; motile activity can recover shortly after washout .

Inhibition of Myosin Activity

PBP has been shown to significantly decrease the motility of myosin on actin filaments. For instance, adding 10 µM PBP reduces the sliding velocity of chicken myosin-5a on F-actin from 600 nm/s to 13 nm/s without affecting filament numbers . This profound effect underscores its potential as a tool for studying myosin function.

Impact on TGF-β Signaling

Recent studies have highlighted PBP's role in inhibiting transforming growth factor-beta (TGF-β) signaling pathways. It suppresses TGF-β-induced Smad2/3 phosphorylation and promotes the degradation of type II TGF-β receptors (TβRII), thus attenuating TGF-β-mediated cellular responses such as epithelial-mesenchymal transition (EMT) . This mechanism suggests potential therapeutic applications in fibrosis and cancer treatment.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

2,4-dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNWKJHYOZUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314744 | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10245-81-5 | |

| Record name | 2,4-Dibromo-6-(3,4,5-tribromo-1H-pyrrol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10245-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromopseudilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010245815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC288032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentabromopseudilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABROMOPSEUDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUV7D4FJ9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.